molecular formula C20H21NO2 B7838425 Furan-2-ylmethyl-[4-(4-methyl-benzyloxy)-benzyl]-amine

Furan-2-ylmethyl-[4-(4-methyl-benzyloxy)-benzyl]-amine

Cat. No.: B7838425
M. Wt: 307.4 g/mol
InChI Key: UKXYSWNRVSFVMZ-UHFFFAOYSA-N
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Description

Furan-2-ylmethyl-[4-(4-methyl-benzyloxy)-benzyl]-amine is a complex organic compound that features a furan ring, a benzylamine moiety, and a benzyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-ylmethyl-[4-(4-methyl-benzyloxy)-benzyl]-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base such as potassium carbonate, a solvent like toluene or ethanol, and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Furan-2-ylmethyl-[4-(4-methyl-benzyloxy)-benzyl]-amine can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic aromatic substitution can occur on the benzylamine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of nitro groups can produce corresponding amines.

Scientific Research Applications

Furan-2-ylmethyl-[4-(4-methyl-benzyloxy)-benzyl]-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Furan-2-ylmethyl-[4-(4-methyl-benzyloxy)-benzyl]-amine involves its interaction with specific molecular targets. The furan ring and benzylamine moiety can interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-ylmethylamine: Similar structure but lacks the benzyloxy group.

    4-(4-Methyl-benzyloxy)-benzylamine: Similar structure but lacks the furan ring.

Uniqueness

Furan-2-ylmethyl-[4-(4-methyl-benzyloxy)-benzyl]-amine is unique due to the combination of the furan ring, benzylamine moiety, and benzyloxy group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-1-[4-[(4-methylphenyl)methoxy]phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2/c1-16-4-6-18(7-5-16)15-23-19-10-8-17(9-11-19)13-21-14-20-3-2-12-22-20/h2-12,21H,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKXYSWNRVSFVMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)CNCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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